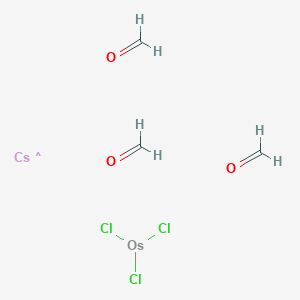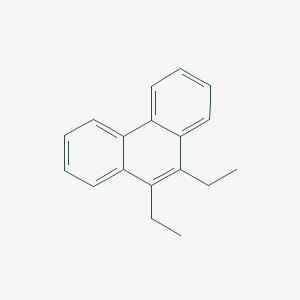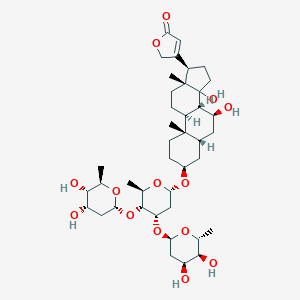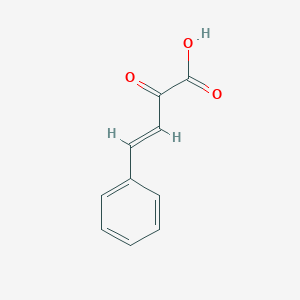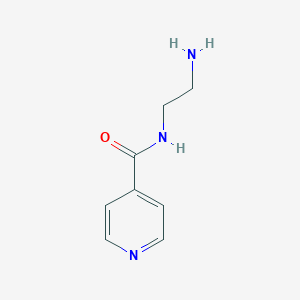
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene, also known as myrcene, is a terpene commonly found in various plants, including hops, mangoes, and bay leaves. Myrcene is a colorless liquid with a fruity, earthy aroma and is widely used in the fragrance and flavor industry. In recent years, myrcene has gained attention in the scientific community for its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene is not fully understood, but it is believed to interact with various receptors in the body, including the CB1 and CB2 receptors. Myrcene has also been shown to modulate the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects:
Myrcene has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Myrcene has also been found to have sedative effects, possibly through its interaction with the GABA receptors. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in lab experiments is its availability. Myrcene is widely available and can be easily synthesized or extracted from plant material. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been extensively studied, and its effects are well-documented. However, one limitation of using 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in lab experiments is its potential for variability. The concentration of 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in plant material can vary depending on various factors, such as the time of harvest and the growing conditions.
Direcciones Futuras
There are several potential future directions for research on 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Myrcene has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these conditions. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been found to have anti-cancer properties, and further research could explore its potential as a cancer treatment. Finally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene's potential as a natural insecticide could be further explored, as it has been found to be effective against a variety of insect pests.
Métodos De Síntesis
Myrcene can be synthesized through various methods, including steam distillation, solvent extraction, and chromatographic separation. The most common method for producing 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene is through steam distillation of the essential oils of plants that contain 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene.
Aplicaciones Científicas De Investigación
Myrcene has been studied for its potential therapeutic benefits, including anti-inflammatory, analgesic, and sedative effects. It has also been shown to have antimicrobial and antioxidant properties. Myrcene has been found to enhance the effects of other cannabinoids, such as THC, in the treatment of pain and inflammation.
Propiedades
Número CAS |
18663-67-7 |
|---|---|
Nombre del producto |
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
3-methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,13,15H,4-5,7,9,11H2,1-3H3 |
Clave InChI |
HLXYVONWCAIOIR-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)CCC=C(C)C |
SMILES canónico |
CC1CCC(C=C1)C(=C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






